molecular formula C15H16FNO3S2 B2826127 N-[2-[(4-fluoro-3-methylphenyl)sulfonyl]-2-(2-thienyl)ethyl]acetamide CAS No. 946264-64-8

N-[2-[(4-fluoro-3-methylphenyl)sulfonyl]-2-(2-thienyl)ethyl]acetamide

Cat. No. B2826127
CAS RN: 946264-64-8
M. Wt: 341.42
InChI Key: QGVBUOZNRGUYQC-UHFFFAOYSA-N
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Description

N-[2-[(4-fluoro-3-methylphenyl)sulfonyl]-2-(2-thienyl)ethyl]acetamide, also known as BAY 41-2272, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-[2-[(4-fluoro-3-methylphenyl)sulfonyl]-2-(2-thienyl)ethyl]acetamide involves the activation of soluble guanylate cyclase (sGC), an enzyme that produces cyclic guanosine monophosphate (cGMP) from guanosine triphosphate (GTP). cGMP then activates protein kinase G (PKG), which leads to various downstream effects, including vasodilation, inhibition of platelet aggregation, and inhibition of tumor cell growth.
Biochemical and Physiological Effects
N-[2-[(4-fluoro-3-methylphenyl)sulfonyl]-2-(2-thienyl)ethyl]acetamide has been shown to have various biochemical and physiological effects, including vasodilation, inhibition of platelet aggregation, inhibition of tumor cell growth, and improvement of cognitive function and memory. It has also been found to have anti-inflammatory effects and to protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using N-[2-[(4-fluoro-3-methylphenyl)sulfonyl]-2-(2-thienyl)ethyl]acetamide in lab experiments is its specificity for sGC activation, which allows for the study of the downstream effects of cGMP and PKG activation. However, one limitation is its potential toxicity at high concentrations, which can affect the interpretation of experimental results.

Future Directions

There are several future directions for research on N-[2-[(4-fluoro-3-methylphenyl)sulfonyl]-2-(2-thienyl)ethyl]acetamide. One direction is the development of more potent and selective sGC activators for therapeutic use. Another direction is the investigation of its potential use in combination with other drugs for synergistic effects. Additionally, further studies are needed to fully understand its mechanism of action and to explore its potential therapeutic applications in various fields of research.

Synthesis Methods

The synthesis of N-[2-[(4-fluoro-3-methylphenyl)sulfonyl]-2-(2-thienyl)ethyl]acetamide involves the reaction of 2-(2-thienyl)ethylamine with 4-fluoro-3-methylbenzenesulfonyl chloride in the presence of triethylamine and pyridine. The resulting product is then treated with acetic anhydride to obtain N-[2-[(4-fluoro-3-methylphenyl)sulfonyl]-2-(2-thienyl)ethyl]acetamide.

Scientific Research Applications

N-[2-[(4-fluoro-3-methylphenyl)sulfonyl]-2-(2-thienyl)ethyl]acetamide has been studied for its potential therapeutic applications in various fields of research, including cardiovascular diseases, cancer, and neurological disorders. In cardiovascular research, it has been shown to have vasodilatory effects, which can be beneficial in the treatment of pulmonary hypertension and heart failure. In cancer research, it has been found to inhibit the growth of tumor cells and induce apoptosis, making it a potential candidate for cancer therapy. In neurological research, it has been studied for its ability to improve cognitive function and memory in animal models of Alzheimer's disease.

properties

IUPAC Name

N-[2-(4-fluoro-3-methylphenyl)sulfonyl-2-thiophen-2-ylethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FNO3S2/c1-10-8-12(5-6-13(10)16)22(19,20)15(9-17-11(2)18)14-4-3-7-21-14/h3-8,15H,9H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGVBUOZNRGUYQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)C(CNC(=O)C)C2=CC=CS2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-[(4-fluoro-3-methylphenyl)sulfonyl]-2-(2-thienyl)ethyl]acetamide

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